CH3-malonyl-CoA
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Overview
Description
CH3-malonyl-CoA: is a coenzyme A derivative of malonic acid. It plays a crucial role in various biochemical processes, particularly in the biosynthesis of fatty acids and polyketides. This compound is essential for the elongation of fatty acid chains and is involved in the regulation of metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: CH3-malonyl-CoA is primarily synthesized from acetyl-CoA through a carboxylation reaction catalyzed by the enzyme acetyl-CoA carboxylase. This reaction requires ATP and bicarbonate as substrates . Another method involves the direct synthesis from malonic acid using malonyl-CoA synthetase .
Industrial Production Methods: In industrial settings, this compound is produced using biotechnological approaches involving genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as acetyl-CoA carboxylase and malonyl-CoA synthetase, to enhance the production yield .
Chemical Reactions Analysis
Types of Reactions: CH3-malonyl-CoA undergoes several types of chemical reactions, including:
Carboxylation: Formation from acetyl-CoA.
Transacylation: Transfer of the malonyl group to acyl carrier proteins.
Decarboxylation: Conversion to acetyl-CoA by malonyl-CoA decarboxylase.
Common Reagents and Conditions:
Carboxylation: Requires acetyl-CoA, ATP, and bicarbonate.
Transacylation: Involves acyl carrier proteins and the enzyme malonyl coenzyme A:acyl carrier protein transacylase.
Decarboxylation: Catalyzed by malonyl-CoA decarboxylase.
Major Products Formed:
Fatty Acids: Through the fatty acid synthesis pathway.
Polyketides: In bacterial polyketide biosynthesis.
Scientific Research Applications
CH3-malonyl-CoA has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industry: Utilized in the production of bio-based products such as 3-hydroxypropionic acid and flavonoids.
Mechanism of Action
CH3-malonyl-CoA exerts its effects primarily through its role as a substrate in fatty acid and polyketide biosynthesis. It provides two-carbon units for the elongation of fatty acid chains and regulates the rate-limiting step in beta-oxidation of fatty acids by inhibiting carnitine acyltransferase . Additionally, it acts as an inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), linking lipid metabolism to nutrient signaling .
Comparison with Similar Compounds
Acetyl-CoA: A precursor in the synthesis of CH3-malonyl-CoA.
Malonic Acid: Directly converted to this compound by malonyl-CoA synthetase.
Palmitoyl-CoA: A product of fatty acid synthesis involving this compound.
Uniqueness: this compound is unique due to its dual role in both fatty acid and polyketide biosynthesis. Its ability to regulate key metabolic pathways and its involvement in various biosynthetic processes make it a critical compound in biochemistry and biotechnology .
Properties
CAS No. |
73173-91-8 |
---|---|
Molecular Formula |
C25H40N7O19P3S |
Molecular Weight |
867.6 g/mol |
IUPAC Name |
(2S)-3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18?,22+/m0/s1 |
InChI Key |
MZFOKIKEPGUZEN-PNEPRAIJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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